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Compound of Interest

Compound Name: Fructone

Cat. No.: B1293620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Fructone (ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate), a key fragrance and flavoring agent.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of Fructone.
Both 'H and 3C NMR data are presented below.

1H NMR Data

A predicted *H NMR spectrum of Fructone reveals key proton environments within the
molecule. The data, typically acquired in deuterated chloroform (CDCIs3) on a 400 MHz
spectrometer, is summarized in Table 1.[1]

Table 1: *H NMR Spectroscopic Data for Fructone
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.15 Triplet (t) 3H -OCH2CHs
1.39 Singlet (s) 3H -C(CH5)-
2.88 Singlet (s) 2H -CH2C0OO0-
3.90 Multiplet (m) 4H -OCH2CH-0-
4.13 Quartet (q) 2H -OCH2CHs

*C NMR Data

The 13C NMR spectrum of Fructone, also typically recorded in CDClIs, shows eight distinct
carbon signals, consistent with the molecule's structure. An Attached Proton Test (APT) or
Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to
differentiate between methyl (CHs), methylene (CHz), methine (CH), and quaternary carbons. A
BBC-APT NMR spectrum confirms the presence of these signals.[1]

Table 2: 13C NMR Spectroscopic Data for Fructone

Chemical Shift (6) ppm Carbon Type Assignment
14.1 CHs -OCH2CHs
24.2 CHs -C(CHs3)-

44.5 CH: -CH2C0O0-
60.5 CH2 -OCH2CHs
64.3 CH2 -OCHz2CH:z20-
109.5 C -C(CHs)-
170.8 C -COO-

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: A sample for NMR analysis is typically prepared by dissolving
approximately 15-20 mg of Fructone in 0.6-0.7 mL of deuterated chloroform (CDCIs).[1] The
solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

e Spectrometer: Bruker Avance 400 or equivalent.

e Frequency: 400 MHz for *H and 100 MHz for 13C.[1]
e Solvent: CDCls.[1]

 Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

e Pulse Programs: Standard pulse sequences for *H, 13C, and DEPT/APT experiments are
utilized.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in Fructone. The
spectrum is characterized by strong absorption bands corresponding to the ester carbonyl
group and C-O bonds.

IR Data

The characteristic IR absorption peaks for Fructone are presented in Table 3. This data is
often obtained from a neat liquid sample using an Attenuated Total Reflectance (ATR)
accessory.[1]

Table 3: Key IR Absorption Bands for Fructone
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Wavenumber (cm~?) Intensity Assignment

2984, 2890 Medium C-H stretching

1736 Strong C=0 stretching (ester)
1370 Medium C-H bending

1049 Strong C-0O stretching

Experimental Protocol for IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of neat
Fructone is placed directly onto the ATR crystal. Alternatively, a spectrum can be obtained by
placing a thin film of the liquid between two potassium bromide (KBr) plates.

Instrumentation and Parameters:

Spectrometer: Shimadzu IR Affinity-1 FT-IR spectrometer or equivalent.[1]

Accessory: ATR accessory with a diamond or zinc selenide crystal.

Scan Range: Typically 4000-400 cm—1,

Resolution: 4 cmm—1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Fructone, aiding in its identification and structural confirmation. Gas Chromatography-Mass
Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like
Fructone.

Mass Spectral Data

Under Electron lonization (El), Fructone undergoes fragmentation. The key mass-to-charge
ratios (m/z) are listed in Table 4.

Table 4: Mass Spectrometry Data for Fructone (Electron lonization)
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miz Relative Intensity Assighment

174 Low [M]* (Molecular lon)
159 Moderate [M - CHs]*

87 100 (Base Peak) [CaH702]*

43 High [C2HsO]*

The base peak at m/z 87 is a characteristic fragment of Fructone.

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of Fructone in a volatile organic solvent, such as
dichloromethane or ethyl acetate, is prepared for injection into the GC-MS system.

Instrumentation and Parameters:

e Gas Chromatograph: Agilent 7890A GC or equivalent.

e Mass Spectrometer: Agilent 5975C MS or equivalent.

 lonization Method: Electron lonization (El) at 70 eV.

e Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS.
o Carrier Gas: Helium at a constant flow rate.

o Temperature Program: A temperature gradient is typically used, for example, starting at 60°C
and ramping up to 280°C.

e Mass Range: Scanned from m/z 40 to 350.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of
Fructone.
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General Workflow for Spectroscopic Analysis of Fructone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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